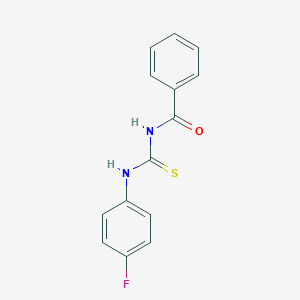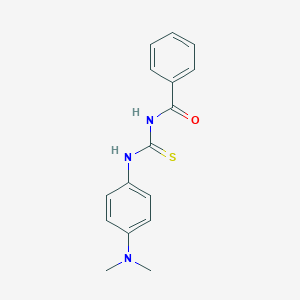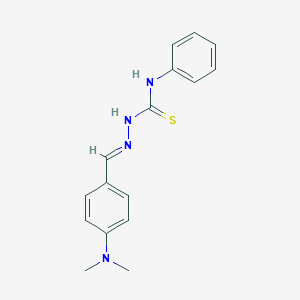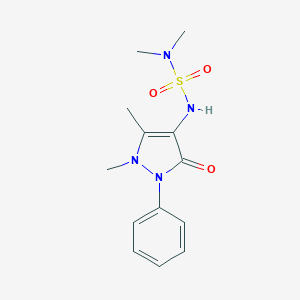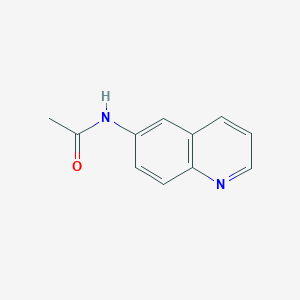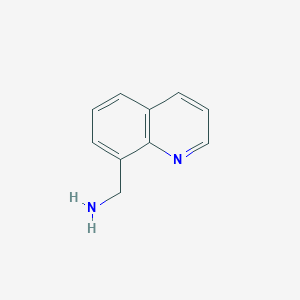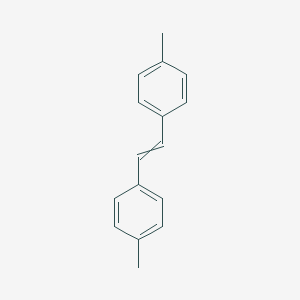
(E)-1,2-DI-P-Tolylethene
Vue d'ensemble
Description
(E)-1,2-Di-p-tolylethene, also known as stilbene or trans-stilbene, is a compound that belongs to the stilbene family. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Stilbene has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-1,2-DI-P-Tolylethene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Stilbene has been shown to activate the sirtuin family of proteins, which are involved in regulating cellular metabolism and stress response. Stilbene has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Stilbene has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Stilbene has been shown to scavenge free radicals and protect cells from oxidative stress. Stilbene has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Stilbene has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Stilbene has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. Stilbene is also relatively easy to synthesize and purify. However, (E)-1,2-DI-P-Tolylethene has some limitations, including its low fluorescence quantum yield and sensitivity to photobleaching.
Orientations Futures
There are several future directions for research on (E)-1,2-DI-P-Tolylethene, including the development of novel (E)-1,2-DI-P-Tolylethene-based materials for optoelectronics and materials science. In biomedical research, (E)-1,2-DI-P-Tolylethene has potential applications as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (E)-1,2-DI-P-Tolylethene and to develop more effective and targeted therapies based on (E)-1,2-DI-P-Tolylethene.
Applications De Recherche Scientifique
Stilbene has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, (E)-1,2-DI-P-Tolylethene has been used as a fluorescent probe for detecting and measuring various analytes. In materials science, (E)-1,2-DI-P-Tolylethene has been used as a building block for synthesizing novel polymers with unique properties. In biomedical research, (E)-1,2-DI-P-Tolylethene has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
1588-49-4 |
|---|---|
Nom du produit |
(E)-1,2-DI-P-Tolylethene |
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
KINZBJFIDFZQCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

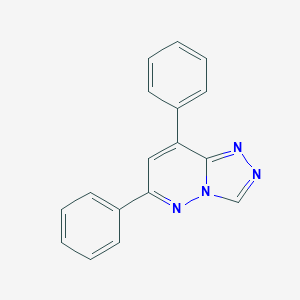

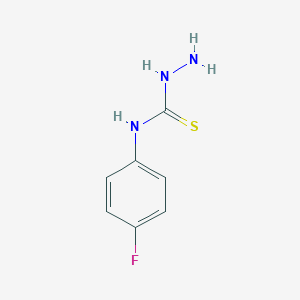
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

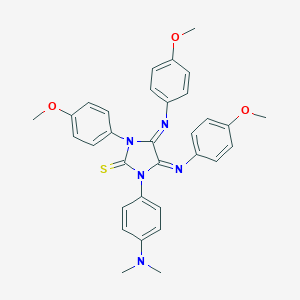
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
